molecular formula C11H10N4 B8657198 5-(1H-indol-5-yl)-1H-pyrazol-3-amine

5-(1H-indol-5-yl)-1H-pyrazol-3-amine

Katalognummer: B8657198
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: NCFNXPXCURKCFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1H-indol-5-yl)-1H-pyrazol-3-amine is a compound that belongs to the class of heterocyclic organic compounds. It features an indole ring fused with a pyrazole ring, both of which are significant in medicinal chemistry due to their biological activities. Indole derivatives are known for their presence in natural products and drugs, playing crucial roles in cell biology . Pyrazole derivatives, on the other hand, are known for their anti-inflammatory, analgesic, and antipyretic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-5-yl)-1H-pyrazol-3-amine typically involves the construction of the indole and pyrazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of indole-5-carboxaldehyde with hydrazine hydrate can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1H-indol-5-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-(1H-indol-5-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(1H-indol-5-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1H-Indol-5-yl)-1,2,4-oxidizable derivatives: Known for their non-competitive inhibition of α-glucosidase.

    5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives: Studied as PIM2 kinase inhibitors.

Uniqueness

5-(1H-indol-5-yl)-1H-pyrazol-3-amine is unique due to its dual indole-pyrazole structure, which imparts a combination of biological activities. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry.

Eigenschaften

Molekularformel

C11H10N4

Molekulargewicht

198.22 g/mol

IUPAC-Name

5-(1H-indol-5-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H10N4/c12-11-6-10(14-15-11)7-1-2-9-8(5-7)3-4-13-9/h1-6,13H,(H3,12,14,15)

InChI-Schlüssel

NCFNXPXCURKCFB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN2)C=C1C3=CC(=NN3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.